molecular formula C10H13N3O3 B3308826 1-(3-Nitropyridin-2-yl)piperidin-3-ol CAS No. 939986-66-0

1-(3-Nitropyridin-2-yl)piperidin-3-ol

Cat. No.: B3308826
CAS No.: 939986-66-0
M. Wt: 223.23 g/mol
InChI Key: FSZUZUBPJAFQOU-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound features a piperidine ring substituted with a nitropyridine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-Nitropyridin-2-yl)piperidin-3-ol typically involves the reaction of 3-nitropyridine with piperidin-3-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, acyl chlorides, and carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)piperidin-3-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-8-3-2-6-12(7-8)10-9(13(15)16)4-1-5-11-10/h1,4-5,8,14H,2-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUZUBPJAFQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288539
Record name 1-(3-Nitro-2-pyridinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-66-0
Record name 1-(3-Nitro-2-pyridinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Nitro-2-pyridinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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